Glucose-cysteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38325-69-8 |
|---|---|
Molecular Formula |
C9H17NO7S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
(2R)-3-sulfanyl-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(10-5(3-18)9(16)17)7(14)8(15)6(13)2-12/h1,4-8,10,12-15,18H,2-3H2,(H,16,17)/t4-,5-,6+,7+,8+/m0/s1 |
InChI Key |
FWJCGYARZCLQFK-TVNFTVLESA-N |
SMILES |
C(C(C(C(C(C=O)NC(CS)C(=O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N[C@@H](CS)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(CS)C(=O)O)O)O)O)O |
Synonyms |
D-glucose-L-cysteine glucose-Cys glucose-cysteine |
Origin of Product |
United States |
Formation Pathways and Reaction Mechanisms of Glucose Cysteine
Maillard Reaction Pathways to Glucose-Cysteine Formation
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars. When cysteine, a sulfur-containing amino acid, reacts with glucose, a complex cascade of reactions is initiated, leading to the formation of a diverse array of compounds.
Initial Condensation and Schiff Base Formation
The Maillard reaction commences with the condensation of the carbonyl group of glucose with the nucleophilic amino group of cysteine nih.gov. This initial step involves a nucleophilic addition of the amino group to the carbonyl carbon of the open-chain form of glucose, resulting in the formation of an unstable intermediate nih.govsandiego.edu. This intermediate then undergoes dehydration to form a Schiff base, also known as an imine nih.govmdpi.comresearchgate.net. The formation of this Schiff base is a reversible reaction and represents the first key stage in the Maillard reaction between glucose and cysteine nih.govwikipedia.org. The imidazole side chain of histidine can also act as a nucleophile, attacking the electrophilic carbonyl carbon of reducing sugars to form a Schiff base nih.gov.
Amadori Rearrangement Products Precursors
Following the formation of the Schiff base, a critical rearrangement occurs, known as the Amadori rearrangement. This acid or base-catalyzed isomerization converts the N-glycoside of the aldose (in this case, the this compound Schiff base) into a more stable 1-amino-1-deoxy-2-ketose, which is referred to as the Amadori rearrangement product (ARP) wikipedia.orgmdpi.com. These ARPs are key intermediates in the Maillard reaction, and their formation marks the transition to the intermediate stage of the reaction mdpi.comnih.gov. While the initial formation of the Schiff base is reversible, the subsequent rearrangement to the Amadori product renders the amine group irreversibly fixed wikipedia.org. These stable Amadori compounds can then undergo further degradation and reaction to produce a wide range of subsequent products nih.gov.
Role of pH, Temperature, and Substrate Concentration on Formation Kinetics
The kinetics of the Maillard reaction between glucose and cysteine are significantly influenced by several factors, including pH, temperature, and the concentration of the reactants.
pH: The rate of the Maillard reaction is highly dependent on pH. Generally, the reaction is accelerated at neutral or weakly alkaline conditions nih.gov. The formation of Amadori compounds from cysteine and glucose is subject to general acid catalysis and is preferably carried out in the presence of buffers with a pH between 1 and 9, with an optimal range often cited between 2 and 6 google.com. Studies on the extrusion cooking of cysteine and glucose mixtures have shown that the amounts of most volatile compounds formed increase with increasing pH from 5.5 to 7.5 nih.govresearchgate.net.
Temperature: Temperature plays a crucial role in the rate of the Maillard reaction. Higher temperatures generally accelerate the reaction rate nih.gov. For instance, the formation of Amadori compounds is often accelerated by heating to temperatures between 60°C and 110°C google.com. In extrusion cooking experiments, increasing the temperature from 120°C to 180°C led to an increase in the amounts of most of the identified volatile compounds derived from the this compound reaction nih.govresearchgate.net.
Substrate Concentration: The concentration of both glucose and cysteine can affect the rate and outcome of the Maillard reaction. Response surface methodology has been used to optimize the reaction between glucosamine and cysteine, where the concentration ratio of the reactants was a significant factor influencing the degree of the Maillard reaction nih.gov.
Enzymatic and Non-Enzymatic Biosynthesis of Cysteine from Glucose
Beyond the non-enzymatic Maillard reaction, cysteine can be synthesized from glucose through engineered biological pathways. This is a significant area of research for the industrial production of cysteine, offering an alternative to traditional extraction methods from animal proteins nih.govnih.gov.
Engineered Metabolic Pathways for Cysteine Production from Glucose
Metabolic engineering strategies have been successfully employed to produce L-cysteine from glucose in various microorganisms, such as Escherichia coli and Corynebacterium glutamicum mdpi.comresearchgate.net. These approaches involve the modification of native metabolic pathways to enhance the flux towards cysteine biosynthesis. Key strategies include:
Enhancing Biosynthesis: This involves the overexpression of key enzymes in the cysteine biosynthetic pathway and the use of feedback-insensitive enzyme variants to overcome natural cellular regulation mdpi.comresearchgate.net.
Sulfide Accumulation and Assimilation: Optimizing the supply of sulfur, a key component of cysteine, is crucial. This can involve engineering pathways for the efficient utilization of different sulfur sources researchgate.net.
Weakening Degradation: Deleting genes responsible for cysteine degradation pathways can prevent the loss of the desired product researchgate.net.
Improving Cell Excretion: Overexpression of efflux proteins can help to transport cysteine out of the cell, reducing its potential cytotoxicity and feedback inhibition mdpi.com.
Through these strategies, significant improvements in L-cysteine production from glucose have been achieved.
| Engineered Strain | L-cysteine Titer (g/L) | Molar Yield on Glucose (%) | Reference |
| E. coli with modified cysE gene | 0.20 | Not Reported | mdpi.com |
| Engineered E. coli | 5.1 | Not Reported | researchgate.net |
| Engineered E. coli BW15-3/pED | 12.6 | Not Reported | researchgate.net |
Enzymatic Cascade Reactions in In Vitro Systems
In vitro metabolic engineering offers a cell-free approach to cysteine production from glucose, utilizing a cascade of purified enzymes to carry out the necessary biochemical transformations mdpi.comresearchgate.net. This method avoids the complexities of cellular regulation and the cytotoxicity of cysteine to host cells nih.govmdpi.com.
In one such system, a biosynthetic pathway was constructed using 11 thermophilic enzymes to convert glucose to L-cysteine nih.govnih.gov. This in vitro pathway was designed to be insensitive to feedback regulation by cysteine and to balance the consumption and regeneration of cofactors nih.gov. A redesigned in vitro synthetic pathway, which included replacing an H₂O₂-forming NADH oxidase to maintain redox balance, resulted in the production of 28.2 mM L-cysteine from 20 mM glucose, achieving a molar yield of 70.5% nih.govmdpi.com.
| In Vitro System | Starting Substrate | Cysteine Produced (mM) | Molar Yield (%) | Reference |
| 11 thermophilic enzymes | 20 mM glucose | 10.5 | Not Reported | nih.govnih.gov |
| Re-designed in vitro pathway | 20 mM glucose | 28.2 | 70.5 | nih.govmdpi.com |
Non-Enzymatic Interconversions in Prebiotic and Simulated Systems
The formation of this compound adducts and related structures through non-enzymatic pathways is a significant area of interest in prebiotic chemistry, which seeks to understand the chemical origins of life. Research in this field has illuminated plausible routes for the synthesis of complex organic molecules, including amino acid derivatives, on the early Earth. While the direct non-enzymatic formation of a stable this compound conjugate under prebiotic conditions is a complex topic, studies on the prebiotic synthesis of cysteine and its reactivity provide foundational insights.
Historically, cysteine was considered a product of biological evolution rather than prebiotic chemistry due to the instability of cysteine nitrile, a key intermediate in traditional Strecker synthesis of amino acids. chemrxiv.org However, recent research has proposed high-yielding, biomimetic pathways for the prebiotic synthesis of cysteine peptides. One such pathway involves the conversion of serine to cysteine through a nitrile-activated dehydroalanine synthesis. chemrxiv.orgnih.gov This suggests that the fundamental building blocks for this compound formation could have been available.
In simulated prebiotic environments, non-enzymatic reactions analogous to key steps in metabolic pathways like gluconeogenesis have been demonstrated. nih.govbiorxiv.org For instance, the formation of fructose 1,6-bisphosphate, a key intermediate in gluconeogenesis, has been observed in frozen solutions and is accelerated by simple amino acids like glycine and lysine. wikipedia.org These findings support the plausibility of spontaneous sugar formation and their subsequent reactions with available amino acids. The iron-sulfur world hypothesis further posits that early life may have formed on the surface of iron sulfide minerals, which could have catalyzed the formation of amino acids and other organic molecules. wikipedia.org
The interaction between sugars and amino acids in prebiotic settings would likely follow pathways similar to the initial stages of the Maillard reaction, involving the formation of a Schiff base between the aldehyde group of glucose and the amino group of cysteine. quora.com While these Schiff bases are often unstable and readily hydrolyze, their transient formation represents a crucial step towards more complex structures. quora.com The reactivity of cysteine's thiol group also opens possibilities for further non-enzymatic reactions.
Degradation and Transformation Mechanisms of this compound
The degradation and transformation of this compound adducts are critical in various contexts, from food chemistry and flavor development to metabolic regulation. These processes are primarily driven by heat and cellular enzymatic activities, leading to a diverse array of subsequent products.
Thermal Degradation Pathways and Volatile Compound Formation
The thermal degradation of the this compound system, a key aspect of the Maillard reaction, is a significant source of flavor and aroma compounds in cooked foods. When heated, the Amadori rearrangement products formed from glucose and cysteine undergo complex decomposition pathways, generating a wide variety of volatile organic compounds (VOCs). nih.gov
Studies have identified numerous volatile compounds, including thiophenes, thiazoles, pyrazines, furans, and cyclic polysulfides. nih.govresearchwithrutgers.com The specific composition of these volatiles is influenced by factors such as temperature, pH, and the presence of other molecules. nih.govresearchgate.net For instance, in the thermal reaction of glucose with cysteine, sugar-amino acid interaction products are more prevalent, with 3,5-dimethyl-1,2,4-trithiolane being a major product. researchwithrutgers.com In contrast, the reaction of glucose with glutathione (B108866), a tripeptide containing cysteine, yields more carbonyls and furans derived from the thermal degradation of glucose. researchwithrutgers.com
One of the major decomposition products from the thermal breakdown of Amadori products in the cysteine-glucose Maillard reaction is 2-methylthiophene. nih.gov Density functional theory studies suggest that the decomposition of these Amadori products is more likely to occur under neutral or weakly alkaline conditions. nih.gov The carbonyl compounds generated during the thermal degradation of cysteine can also promote the conversion of other amino acids, such as phenylalanine, into Strecker aldehydes like phenylacetaldehyde. researchgate.net
Interactive Data Table: Volatile Compounds from this compound Thermal Degradation
| Compound Class | Example Compounds | Associated Aroma/Flavor |
| Thiophenes | 2-Methylthiophene, Thiophene | Meaty, roasted |
| Thiazoles | 2-Acetylthiazole | Nutty, roasted |
| Pyrazines | 2,5-Dimethylpyrazine | Roasted, nutty |
| Furans | 2-Furfurylthiol | Roasted coffee |
| Polysulfides | Dimethyl disulfide, 3,5-Dimethyl-1,2,4-trithiolane | Sulfurous, onion-like |
Role of Cysteine Degradation in Metabolic Regulation
Within biological systems, the degradation of cysteine is a crucial process for maintaining cellular homeostasis and regulating various metabolic pathways. The intracellular concentration of cysteine is tightly controlled to ensure sufficient levels for protein synthesis and the production of essential molecules like glutathione and taurine, while preventing toxicity from excessive accumulation. nih.gov
A key enzyme in this regulatory process is cysteine dioxygenase (CDO), a non-heme iron enzyme that catalyzes the irreversible oxidation of L-cysteine to cysteine sulfinic acid. wikipedia.org The activity of CDO is highly regulated, primarily at the level of protein turnover. wikipedia.org When intracellular cysteine levels are high, the ubiquitination of CDO is inhibited, leading to a longer protein half-life and increased cysteine catabolism. nih.gov Conversely, under low cysteine conditions, CDO is rapidly ubiquitinated and degraded by the 26S proteasome, thus conserving cysteine. nih.gov
The products of cysteine catabolism, which can be initiated by enzymes like cysteine desulfhydrase, are pyruvate (B1213749), ammonia, and sulfide. nih.gov This degradation has the potential to modulate the synthesis of other amino acids, as cysteine can inhibit several enzymes involved in amino acid synthesis. nih.gov Therefore, the controlled degradation of cysteine serves as an ancient mechanism for metabolic coordination. nih.gov In bacteria, the biosynthesis of cysteine from serine is a two-step pathway, and its metabolism is finely tuned by a variety of molecular mechanisms in response to the availability of sulfur sources and O-acetylserine. researchgate.net
Interactive Data Table: Key Enzymes in Cysteine Degradation and Regulation
| Enzyme | Function | Regulatory Mechanism |
| Cysteine Dioxygenase (CDO) | Catalyzes the oxidation of cysteine to cysteine sulfinic acid. wikipedia.org | Regulated by cysteine levels via the ubiquitin-proteasome system. nih.gov |
| Cysteine Desulfhydrase | Degrades cysteine to pyruvate, ammonia, and sulfide. nih.gov | Part of cysteine catabolism pathways. |
| Cystathionine γ-lyase | Can produce pyruvate, ammonia, and H2S from cysteine. wikipedia.org | Involved in cysteine consumption pathways. |
| Cysteine Transaminase | Converts cysteine to 3-mercaptopyruvate. wikipedia.org | Part of cysteine consumption pathways. |
Schiff Base Hydrolysis and Subsequent Reactions
The initial reaction between glucose and the primary amine of cysteine results in the formation of an imine, commonly known as a Schiff base. quora.comwikipedia.org This reaction is reversible, and the resulting Schiff base is susceptible to hydrolysis, particularly under acidic conditions, which reverts the compound back to glucose and cysteine. quora.com The stability of Schiff bases derived from alkyl aldehydes (like the open-chain form of glucose) and alkylamines is generally low, and they are often considered transient intermediates in reactions like the Maillard reaction. quora.com
The hydrolysis of a Schiff base is a fundamental chemical process that can be initiated by the attack of water on the imine carbon. youtube.com This process is crucial in many enzymatic reactions where Schiff bases are formed as intermediates. wikipedia.org
Following the formation of the this compound Schiff base, if not hydrolyzed, it can undergo further reactions. A key subsequent reaction is the Amadori rearrangement, which is a hallmark of the early stages of the Maillard reaction. This rearrangement involves the isomerization of the N-glycosylamine (Schiff base) to form a 1-amino-1-deoxy-2-ketose, known as the Amadori compound. These Amadori products are more stable than the initial Schiff bases and serve as important precursors for the subsequent formation of a wide array of compounds, including flavor and color molecules, during later stages of the Maillard reaction. nih.gov The degradation of these Amadori compounds upon heating leads to the complex array of volatile compounds discussed previously.
Molecular Interactions and Biological Roles of Glucose Cysteine in Model Systems
Interactions with Cellular Components and Macromolecules
The products of glucose-cysteine interaction can modify cellular components and macromolecules, influencing their function and contributing to cellular signaling pathways.
Protein Modification Mechanisms by this compound
The reaction between glucose and the amino acid cysteine can lead to post-translational modifications of proteins, altering their structure and function. Cysteine residues, with their reactive thiol groups, are particularly susceptible to modification. nih.govresearchgate.net These modifications are crucial in redox signaling and can act as molecular switches to maintain cellular homeostasis. researchgate.net
One of the primary mechanisms of protein modification by this compound is through the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids. This process can lead to the formation of advanced glycation end-products (AGEs). The initial step involves the formation of a Schiff base, which then rearranges to form Amadori products. These products can undergo further complex reactions, including oxidation, to modify proteins.
Reactive dicarbonyl compounds, such as methylglyoxal (B44143) (MGO), which are byproducts of glucose metabolism, can also modify proteins. acs.org Cysteine residues can react with MGO to form reversible hemithioacetal adducts. acs.org These modifications can impact protein function and are implicated in cellular responses to metabolic stress. acs.org
The modification of specific cysteine residues can have significant functional consequences. For example, in the translational repressor protein NAB1 in Chlamydomonas reinhardtii, the modification of two specific cysteine residues impairs its RNA-binding affinity, thereby regulating the translation of certain mRNAs. pnas.org This reversible modification acts as a redox switch, controlling the protein's activity. pnas.org Similarly, in human pancreatic beta cell glucokinase, the modification of cysteine residues near the glucose-binding site can lead to a loss of catalytic activity. nih.gov
Influence on Enzymatic Activities: Inhibition and Modulation
This compound and its derivatives can significantly influence the activity of various enzymes, acting as both inhibitors and modulators.
Enzyme Inhibition:
Maillard reaction products (MRPs) derived from glucose and cysteine have been shown to be potent inhibitors of certain enzymes. researchgate.net A notable example is the inhibition of polyphenoloxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.net Kinetic studies have revealed that this compound MRPs act as mixed-type inhibitors of PPO. researchgate.net The inhibitory effect is attributed to the chelation of copper ions at the enzyme's active site and potential modification of histidine residues, which affects the enzyme's conformation and structural integrity. researchgate.net
Similarly, L-cysteine itself has been shown to inhibit the enzymatic activity of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis. nih.gov This inhibition is noncompetitive and occurs in a dose-dependent manner, leading to decreased ATP production and affecting processes like glucose-stimulated insulin (B600854) secretion. nih.gov
Enzyme Modulation:
In some cases, the interaction with cysteine residues can modulate enzyme activity rather than causing complete inhibition. For instance, in glucose-6-phosphate dehydrogenase (G6PDH) from Synechocystis sp. PCC6803, changing cysteine residues to serine did not abolish the enzyme's sensitivity to redox modulation by dithiothreitol (B142953) (DTT). tandfonline.com This suggests that while cysteine residues are important, their modification does not always lead to a loss of regulatory control.
The table below summarizes the inhibitory effects of L-cysteine on Pyruvate Kinase M2 (PKM2) activity.
| L-cysteine Concentration (µM) | PKM2 Activity Inhibition | IC50 (µM) | Vmax (pmol/min) | Km (mM) | Inhibition Type |
| >10 | Dose-dependent inhibition observed | 59 | 84 (with L-cysteine) vs. 180 (without) | 4.5 (with L-cysteine) vs. 3.9 (without) | Noncompetitive |
Data derived from studies on recombinant PKM2 protein. nih.gov
This compound Derivatives in Redox Signaling
Cysteine residues in proteins are critical for redox signaling, acting as sensors and transducers of cellular redox state changes. researchgate.netfrontiersin.org The modification of these residues by reactive oxygen species (ROS), reactive nitrogen species (RNS), and other molecules plays a fundamental role in regulating a wide range of cellular processes. frontiersin.orgacs.orgnih.gov
The thiol group of cysteine is highly reactive and can undergo various oxidative post-translational modifications, including S-sulfenylation, S-glutathionylation, and the formation of disulfide bonds. researchgate.netfrontiersin.orgmdpi.com These modifications are often reversible and serve to regulate protein function, localization, and stability. mdpi.com
Role in Signaling Pathways:
In the context of glucose metabolism, redox signaling is particularly important. For example, in pancreatic β-cells, correct redox signaling is essential for glucose-stimulated insulin secretion. frontiersin.org The insulin receptor and downstream signaling proteins like IRS1, PI3K, and Akt are all subject to redox modifications on their cysteine residues, which influences their activity. researchgate.netfrontiersin.org
The availability of glucose can influence the redox state of the cell. High glucose levels can lead to increased production of ROS, contributing to oxidative stress. plos.org In such conditions, the antioxidant properties of cysteine and its derivatives, like glutathione (B108866) (GSH), become crucial. pnas.org
Glutathionylation:
S-glutathionylation, the formation of a mixed disulfide between a protein cysteine and glutathione, is a key mechanism in redox signaling and protection against oxidative damage. researchgate.netnih.gov This modification can be promoted by enzymes like glutathione S-transferase P (GSTP) and glutaredoxin (Grx). nih.gov The process can be initiated by the formation of a protein sulfenic acid, which then reacts with GSH. nih.gov
The table below outlines various cysteine modifications and their roles in signaling.
| Modification Type | Description | Role in Signaling |
| S-sulfenylation (-SOH) | Oxidation of the thiol group to a sulfenic acid. nih.gov | A key intermediate in redox signaling that can lead to other modifications. nih.govnih.gov |
| S-glutathionylation (-SSG) | Formation of a mixed disulfide with glutathione. researchgate.net | Protects cysteine residues from irreversible oxidation and regulates protein function. researchgate.netnih.gov |
| Disulfide Bond (-S-S-) | Formation of a covalent bond between two cysteine residues. researchgate.net | Important for protein structure and can be a regulatory modification. researchgate.net |
| S-nitrosylation (-SNO) | Covalent attachment of a nitric oxide group. frontiersin.org | Regulates the activity of various signaling proteins, including those in the insulin signaling pathway. frontiersin.org |
Mechanistic Studies of Antioxidant Activity
This compound and its derivatives exhibit significant antioxidant activity, which is primarily attributed to their ability to scavenge free radicals and the reactivity of the thiol group in mitigating oxidative stress.
Free Radical Scavenging Mechanisms
The Maillard reaction products of glucose and cysteine are effective scavengers of free radicals. researchgate.net Their antioxidant capacity can be attributed to several factors, including the presence of the sulfhydryl group from cysteine. researchgate.net
Studies have shown that this compound MRPs have a high scavenging capacity towards the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.net This activity is often superior to that of MRPs derived from other amino acids. However, the effectiveness can be context-dependent; for instance, in lipid environments, MRPs from aromatic amino acids might be more effective due to aromatic stability.
Thiol Group Reactivity in Oxidative Stress Mitigation
The thiol group (-SH) of cysteine is central to its antioxidant function. nih.gov It can be readily oxidized, thereby neutralizing reactive oxygen species and protecting other cellular components from oxidative damage. nih.gov
Direct Scavenging:
The thiol group can directly react with and neutralize various free radicals. Cysteine is a precursor to glutathione (GSH), a major intracellular antioxidant. The presence of glucose can enhance the cellular uptake of cysteine, potentially leading to increased GSH levels and improved cellular resilience against oxidative stress.
Role in Glutathione System:
The glutathione system plays a pivotal role in mitigating oxidative stress. Glutathione peroxidase (GPx) and glutathione reductase (GR) are key enzymes in this system. plos.org In conditions of high glucose-induced oxidative stress, the activity of these enzymes can be compromised. plos.org However, the availability of cysteine, particularly through supplementation with N-acetyl cysteine (NAC), can help replenish GSH levels and restore the redox balance. plos.org
The reactivity of the thiol group is also crucial for the function of human serum albumin (HSA), a major extracellular antioxidant. mdpi.comresearchgate.net The single free thiol group of cysteine-34 in HSA accounts for a significant portion of the total plasma thiols and is a primary defense against ROS. mdpi.com The binding of glucose to HSA can influence the reactivity of this thiol group, highlighting the complex interplay between glucose metabolism and antioxidant defense. mdpi.comresearchgate.net
The redox potential of the thiol group in hemoglobin is also noteworthy. The β-93-cysteine thiol group in hemoglobin is relatively oxidizing compared to other cellular thiols, allowing hemoglobin to act as a redox buffer that can scavenge oxidized glutathione during oxidative stress. mdpi.com
Comparison with Other Maillard Reaction Products in Antioxidant Capacity
This compound is a product of the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids. Its antioxidant capacity has been a subject of considerable research, often compared to other Maillard Reaction Products (MRPs). The antioxidant activity of MRPs is attributed to various mechanisms, including the chelation of metal ions and the scavenging of reactive oxygen species. sci-hub.se
In studies comparing different amino acid-sugar model systems, the cysteine-glucose system demonstrates notable antioxidant activity. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, the cysteine-glucose system showed the highest antioxidant activity (3.79 μM/mL) when heated at 100°C for 90 minutes. researchgate.net However, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, the cysteine-fructose model system exhibited a higher antioxidant activity. researchgate.net This suggests that the specific sugar moiety influences the antioxidant potential, with fructose's higher reactivity potentially leading to MRPs with superior lipid peroxidation inhibition compared to this compound MRPs.
The antioxidant activity of this compound MRPs is largely attributed to the sulfhydryl group of the cysteine component. researchgate.netx-mol.com When compared to MRPs derived from other amino acids like lysine, cysteine-based MRPs show high browning-inhibiting capacity but lower absorbance at 420 nm, which is an indicator of melanoidin formation. researchgate.net In complex food emulsions, this compound MRPs have shown effectiveness in inhibiting secondary lipid oxidation. nih.gov For example, a this compound MRP heated for 6 hours was found to be useful in controlling secondary oxidation in complex emulsions, although its total Trolox equivalent antioxidant capacity (TEAC) was lower than that of α-tocopherol. nih.gov
| Maillard Reaction Product (MRP) System | Assay | Condition | Antioxidant Activity (μM/mL Trolox Equivalents) | Source |
|---|---|---|---|---|
| Cysteine-Glucose | DPPH | 100°C, 90 min | 3.79 | researchgate.net |
| Cysteine-Fructose | ABTS | 130°C, 60 min | 7.05 | researchgate.net |
| Lysine-Glucose | DPPH | 130°C, 90 min | 2.09 | researchgate.net |
Impact on Cellular Metabolism in In Vitro and Non-Human In Vivo Models
Modulation of Glucose Metabolism Pathways
The this compound compound, and particularly its cysteine component, exerts a significant influence on glucose metabolism pathways in various cellular models. In pancreatic β-cells, which are crucial for glucose homeostasis, L-cysteine has been shown to modulate insulin secretion by directly interacting with key metabolic enzymes. nih.govdiabetesjournals.orgpnas.org
Influence on ATP Production and Energy Homeostasis
The modulation of glycolysis by the cysteine moiety has direct consequences for cellular energy production. In pancreatic β-cells, glucose-stimulated insulin secretion (GSIS) is tightly coupled to ATP production. The metabolism of glucose through glycolysis and the tricarboxylic acid (TCA) cycle increases the intracellular ATP/ADP ratio, which triggers insulin release.
Studies using MIN6 cells have demonstrated that prolonged exposure to L-cysteine inhibits the transient increase in intracellular ATP that normally follows high-glucose stimulation. nih.govpnas.org This impairment of ATP production is a direct result of PKM2 inactivation, which curtails the flow of metabolites through the final, energy-yielding step of glycolysis. nih.govpnas.org Research has shown that while L-cysteine treatment specifically inhibits glucose-stimulated ATP production, it has little effect on steady-state ATP levels. nih.gov In other cell models, such as ovarian cancer cells under hypoxic conditions, cysteine supplementation has been shown to decrease ATP levels after prolonged exposure. frontiersin.org Conversely, in stored red blood cells, a decline in L-cysteine transport and subsequent glutathione synthesis was linked to decreased glucose metabolism and ATP production. d-nb.info This highlights that the impact of cysteine on energy homeostasis can be context-dependent, but its link to glucose metabolism is a recurring theme. d-nb.infomdpi.com
Effects on Pyruvate and Downstream Metabolites
The inhibition of pyruvate kinase by L-cysteine directly leads to a reduction in intracellular pyruvate levels. pnas.org Comprehensive metabolic analyses in MIN6 cells treated with L-cysteine revealed significantly decreased levels of pyruvate and its downstream metabolites in the tricarboxylic acid (TCA) cycle. pnas.org This demonstrates a bottleneck at the final step of glycolysis, which starves the TCA cycle of its primary fuel source derived from glucose. The reduction in pyruvate can be rescued by supplying a membrane-permeable form, methyl pyruvate, which restores glucose-stimulated insulin secretion in L-cysteine-treated cells. nih.govpnas.org
The catabolism of cysteine itself can be a source of pyruvate through various pathways, a process that becomes particularly relevant when glycolysis is impaired. frontiersin.orgwikipedia.org In some cancer cell models with pyruvate kinase knockdown, cysteine catabolism was found to contribute a significant portion of intracellular pyruvate. frontiersin.org In other contexts, pyruvate has been shown to protect neurons from cysteine-induced toxicity by reacting with hydrogen peroxide, a byproduct of cysteine autoxidation, an effect not replicated by lactate (B86563). jneurosci.org This underscores the central role of pyruvate as a link between glucose metabolism, amino acid metabolism, and cellular redox state.
| Condition | Cell Model | Key Finding | Downstream Effect | Source |
|---|---|---|---|---|
| Prolonged L-cysteine treatment | MIN6 cells (pancreatic) | Inhibition of PKM2 activity | Decreased intracellular pyruvate and TCA cycle intermediates | pnas.org |
| PKM1/PKM2 knockdown | Pancreatic cancer cells | Cysteine catabolism generates ~20% of intracellular pyruvate | Alternative fuel source for the cell | frontiersin.org |
| Cysteine supplementation | Drosophila larvae | Increased levels of pyruvate and TCA cycle intermediates | Supports mTORC1 reactivation and growth | biorxiv.org |
| Cysteine autoxidation | Cortical neurons | Pyruvate protects against cysteine neurotoxicity | Inhibition of hydroxyl radical production | jneurosci.org |
Regulation of Redox Homeostasis in Cellular Systems
The cysteine component of this compound is a critical player in maintaining cellular redox homeostasis, primarily because it is a rate-limiting precursor for the synthesis of glutathione (GSH). mdpi.com GSH is a major cellular antioxidant, essential for detoxifying reactive oxygen species (ROS) and maintaining the appropriate redox environment for cellular signaling. mdpi.comnih.gov
The interplay between glucose metabolism and cysteine-dependent redox regulation is complex. High glucose levels can increase oxidative stress by promoting ROS production through various pathways, including mitochondrial respiration. researchgate.netembopress.orge-century.us A robust glutathione system is required to counteract this oxidative burden. The synthesis of GSH is an ATP-dependent process, linking it directly to energy metabolism. d-nb.info Furthermore, the regeneration of reduced GSH from its oxidized form (GSSG) by glutathione reductase requires NADPH, which is produced in large part by the pentose (B10789219) phosphate (B84403) pathway, a branch of glycolysis. mdpi.comfoliamedica.bg
In pancreatic β-cells, which have relatively low expression of antioxidant enzymes, maintaining redox balance is crucial for proper function. e-century.usfrontiersin.org Studies with N-acetyl-cysteine (NAC), a cysteine pro-drug, show that bolstering the cysteine supply can reduce oxidative stress markers and improve cell function in high-glucose environments. ijabbr.commdpi.complos.org The availability of cysteine, therefore, directly supports the cell's capacity to manage the oxidative stress generated by glucose metabolism, forming a critical nexus for cellular health and function. embopress.orgembopress.org
Advanced Analytical and Computational Methodologies in Glucose Cysteine Research
Spectroscopic Characterization Techniques
Spectroscopy provides a powerful lens through which the molecular transformations occurring between glucose and cysteine can be observed. By probing the interaction of electromagnetic radiation with the molecules of interest, these techniques offer insights into chemical structure, bonding, and elemental composition.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a pivotal tool for identifying functional groups and monitoring the chemical changes during the reaction between glucose and cysteine. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a molecular fingerprint, revealing the presence of specific chemical bonds.
In the context of glucose-cysteine research, FTIR has been instrumental in confirming the formation of key intermediates and products. For instance, studies have identified a characteristic absorption band at approximately 1648 cm⁻¹, which is attributed to the stretching vibration of the azomethine group (-C=N-). mdpi.com This functional group is a hallmark of the Schiff base formed during the initial stages of the Maillard reaction between the carbonyl group of glucose and the amino group of cysteine. mdpi.com
Furthermore, FTIR analysis has been employed in studies of enzymatic esterification of D-glucose with L-cysteine. The appearance of a strong peak around 1730 cm⁻¹ is indicative of an ester carbonyl group, confirming the formation of cysteine glucosyl esters. researchgate.net The technique can also detect vibrations of other bonds present in the reactants, such as C-H bonds (around 1450 cm⁻¹) and Mg-OH stretching vibrations (at 3698 cm⁻¹ and 550 cm⁻¹) when the reaction is studied in the context of material degradation. mdpi.com
Table 1: Key FTIR Absorption Bands in this compound Reaction Analysis
| Wavenumber (cm⁻¹) | Assignment | Significance in this compound Reaction | Reference |
| ~1648 | Azomethine (-C=N-) stretching vibration | Indicates the formation of a Schiff base intermediate. | mdpi.com |
| ~1730 | Ester carbonyl (C=O) stretching vibration | Confirms the formation of cysteine glucosyl esters. | researchgate.net |
| 1450 | C-H bending vibration | Present in both glucose and cysteine molecules. | mdpi.com |
| 1060 | =C-H in-plane bending vibration | Suggests the presence of vinyl groups. | mdpi.com |
| 3698, 550 | Mg-OH stretching vibrations | Indicates the presence of Mg(OH)₂ in related corrosion studies. | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In this compound research, particularly in studies involving surface interactions and modifications, XPS provides crucial information about the elements present and their bonding environments.
When investigating the interaction of glucose and L-cysteine on surfaces, such as pure magnesium, XPS surveys can identify the presence of key elements like magnesium (Mg), carbon (C), oxygen (O), and nitrogen (N). mdpi.com The high-resolution C 1s spectrum is particularly informative. Analysis of the C 1s peak can reveal the formation of Schiff bases (-C=N-), a product of the this compound reaction. mdpi.com For example, a new signal appearing in the C 1s spectra after a period of immersion in a glucose and L-cysteine solution provides evidence for this transformation. mdpi.com Furthermore, changes in the C 1s spectrum, such as the appearance and subsequent weakening of a peak at approximately 288.90 eV, can suggest further reactions, like the transformation of glucose to gluconic acid. mdpi.com
XPS is also utilized to characterize materials developed for sensors. For instance, in the development of a cysteine sensor, XPS can confirm the successful modification of an electrode with materials like a Pt-Fe₃O₄/rGO composite by identifying the characteristic peaks of the constituent elements. sci-hub.se
Table 2: XPS Findings in this compound Surface Interaction Studies
| Element/Region | Binding Energy (eV) | Assignment/Interpretation | Significance | Reference |
| C 1s | ~288.90 | Associated with the transformation to gluconic acid. | Indicates oxidation of the glucose moiety. | mdpi.com |
| C 1s | Not specified | Appearance of a new signal indicative of Schiff bases. | Confirms the reaction between glucose and cysteine. | mdpi.com |
| Overall Survey | - | Detection of Mg, C, O, and N. | Confirms the presence of reactants on the surface. | mdpi.com |
Mass Spectrometry for Structural Elucidation and Metabolite Profiling
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used in this compound research for the confirmation of molecular weights, structural elucidation of reaction products, and comprehensive metabolite profiling. mdpi.com The high sensitivity and specificity of MS, especially when coupled with separation techniques, allow for the identification of a wide array of compounds, even at low concentrations. mdpi.com
In its most direct application, MS is used to confirm the molecular weight of this compound conjugates formed during the Maillard reaction. More advanced MS techniques, such as tandem mass spectrometry (MS/MS or MSⁿ), provide detailed structural information through the fragmentation of precursor ions. nih.govnih.gov This is crucial for distinguishing between isomers and identifying the specific structure of complex reaction products. nih.gov Different ionization techniques, such as Electrospray Ionization (ESI), are suitable for analyzing the thermally unstable products often formed in this compound reactions. mdpi.com
Furthermore, the use of stable isotope labeling, where molecules like glucose or cysteine are enriched with heavy isotopes (e.g., ¹³C or ¹⁵N), combined with MS analysis, is a powerful strategy for metabolic tracing. asm.org This approach allows researchers to follow the fate of these molecules through various metabolic pathways, providing quantitative data on metabolic networks. asm.org For example, by using ¹³C₃- and ¹⁵N₁-labeled cysteine, researchers can unveil the metabolic fate of L-cysteine in biological systems. asm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. In this compound research, NMR is a key method for both structural elucidation of reaction products and for tracing metabolic pathways. wellcomeopenresearch.org
One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise structure of this compound conjugates. For instance, ¹³C-NMR spectra can confirm the formation of L-cysteine glucosyl esters by exhibiting characteristic peaks in the region of anomeric carbons (90–100 ppm) and ester carbonyl groups (170–172 ppm). researchgate.net
A particularly powerful application of NMR is in metabolic pathway tracing using stable isotope tracers, such as ¹³C-labeled glucose. wellcomeopenresearch.org By introducing [1,2-¹³C] D-glucose to a biological system, researchers can follow the journey of the labeled carbon atoms through various metabolic pathways, including glycolysis and the TCA cycle. wellcomeopenresearch.org Advanced techniques like 2D-¹H,¹³C-heteronuclear single quantum coherence (HSQC) NMR spectroscopy allow for the detailed analysis of labeling patterns in key metabolites like lactate (B86563) and aspartate, providing insights into the activity of different pathways. wellcomeopenresearch.org This methodology can reveal metabolic adaptations in response to various cellular conditions. wellcomeopenresearch.org
Chromatographic Separation and Detection Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector, particularly a mass spectrometer, it becomes a powerful tool for identifying and quantifying the individual components of complex samples, such as those generated from this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. In this technique, a complex mixture is vaporized and separated in a gas chromatograph before each component is detected and identified by a mass spectrometer. GC-MS is extensively used in studying the Maillard reaction between glucose and cysteine, which is known to produce a wide array of volatile compounds responsible for the aromas and flavors in cooked foods. researchcommons.orgekb.eg
Research using GC-MS has identified numerous volatile compounds in heated this compound model systems. These include important sulfur-containing compounds that contribute to meaty and roasted aromas, such as 2-methyl-3-furanthiol (B142662) and 2-furylmethanethiol. researchcommons.orgekb.eg Other classes of compounds typically identified include pyrazines, thiazoles, furan (B31954) derivatives, and volatile acids like acetic acid. The profile of these volatile compounds is highly dependent on reaction conditions such as temperature.
Isotopic labeling can also be combined with GC-MS analysis. By using [¹³C₆]glucose, researchers can trace the origin of the carbon atoms in the various volatile products formed in the presence of cysteine and other reactants. mdpi.com This approach has shown that glucose is a key precursor for compounds like 2-butyl-thiophene and 5-butyldihydro-2(3H)-furanone. mdpi.com
Table 3: Selected Volatile Compounds Identified by GC-MS in this compound Model Systems
| Compound Name | Compound Class | Aroma/Flavor Contribution (if known) | Reference(s) |
| 2-Methyl-3-furanthiol | Sulfur Compound | Meat-like, roasted | researchcommons.orgekb.eg |
| 2-Furylmethanethiol | Sulfur Compound | Meat-like, roasted | researchcommons.orgekb.eg |
| Pyrazines | Nitrogen Heterocycle | Roasted, nutty | |
| Thiazoles | Sulfur Heterocycle | Meaty, savory | |
| 2-Butyl-thiophene | Sulfur Heterocycle | - | mdpi.com |
| 5-Butyldihydro-2(3H)-furanone | Furanone | - | mdpi.com |
| Acetic Acid | Volatile Acid | Sour | |
| Hydrogen Sulfide | Sulfur Compound | Eggy, sulfurous |
Liquid Chromatography-Selected Reaction Monitoring (LC-SRM) for Sugar Phosphate (B84403) Quantification
Liquid Chromatography-Selected Reaction Monitoring (LC-SRM) is a powerful mass spectrometry-based technique used for the targeted quantification of specific molecules within complex mixtures. In the context of this compound research, understanding the metabolic environment, which includes various sugar phosphates, is crucial. LC-SRM provides the necessary sensitivity and selectivity for this purpose. thermofisher.com
The methodology combines the separation power of liquid chromatography (LC) with the specificity of tandem mass spectrometry (MS/MS) operating in SRM mode. thermofisher.commdpi.com In a typical workflow, a biological extract is first subjected to LC, often using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography, to separate the polar sugar phosphates. mdpi.comresearchgate.netnih.gov Following separation, the molecules are ionized and enter the mass spectrometer. In the SRM process, a specific precursor ion (e.g., the molecular ion of a specific sugar phosphate) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. researchgate.net This precursor-product ion pair, known as a transition, is highly specific to the target analyte, minimizing interference from other co-eluting compounds. nih.gov This high specificity and sensitivity enable the accurate quantification of low-abundance sugar phosphate intermediates in various biological samples like blood spots and cells. researchgate.netresearchgate.net
To ensure accuracy, stable isotope-labeled internal standards are often used, and the method is validated for linearity, detection limits, and quantification limits. researchgate.net The LC-SRM approach has been successfully applied to quantify a range of sugar phosphate intermediates of the pentose (B10789219) phosphate pathway and glycolysis. researchgate.netresearchgate.net
Table 1: Key Parameters in LC-SRM for Sugar Phosphate Analysis
| Parameter | Description | Common Approaches/Examples | Source |
|---|---|---|---|
| Chromatography | Separation of analytes prior to mass analysis. | Hydrophilic Interaction Liquid Chromatography (HILIC); Reversed-Phase C18 or C8 columns with ion-pairing reagents (e.g., octylammonium acetate). | mdpi.comresearchgate.netnih.gov |
| Mass Spectrometry | Detection and quantification of target analytes. | Triple quadrupole (QqQ) mass spectrometer. | mdpi.comresearchgate.net |
| Detection Mode | Highly selective and sensitive targeted analysis. | Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). | thermofisher.comresearchgate.net |
| Ionization | Process of creating ions for MS analysis. | Electrospray Ionization (ESI), typically in negative mode for phosphate groups. | researchgate.net |
| Quantification | Method for determining the concentration of analytes. | Use of stable isotope-labeled internal standards and calibration curves. | researchgate.net |
| Limits of Quantification | The lowest concentration of an analyte that can be reliably quantified. | Achieved in the picomole (pmol) range on-column. | researchgate.net |
Computational and Theoretical Modeling Approaches
Computational modeling provides a theoretical framework to investigate the this compound complex at an atomic level, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to explore the structural and electronic properties of the this compound (Glc-cys) molecule. researchgate.netnih.gov DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic characteristics. researchgate.netnih.gov
Studies using DFT have shown that the formation of the Glc-cys molecule occurs through a Maillard reaction. researchgate.net The charge density plot indicates that the bond formed between D-glucose and cysteine is partially covalent and ionic in nature. researchgate.net A key electronic property derived from DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. For the Glc-cys molecule, this gap has been calculated to be 3.0815 eV, which suggests that the molecule behaves as an insulator. researchgate.net The HOMO and LUMO regions identify the parts of the molecule most likely to donate or accept electrons, respectively, indicating regions of potential reactivity. researchgate.net In the Glc-cys complex, the D-glucose region is found to be stable, with the HOMO-LUMO surfaces located elsewhere on the molecule. researchgate.net
Table 2: DFT-Calculated Properties of this compound and Related Complexes
| Property | Value/Description | System Studied | Source |
|---|---|---|---|
| Orbital Energy Gap (HOMO-LUMO) | 3.0815 eV | This compound (Glc-cys) | researchgate.net |
| Bonding Nature | Partially covalent and ionic between glucose and cysteine. | This compound (Glc-cys) | researchgate.net |
| Binding Energy | 18 - 24 kcal/mol | Glucose-antimony-cysteine complexes | biorxiv.org |
| HOMO-LUMO Gap (Gas Phase) | -5.72 / -2.87 eV | Cysteine dimer complexed with antimony oxide | biorxiv.org |
| Dipole Moment (Gas Phase) | 4.58 D | Cysteine dimer complexed with antimony oxide | biorxiv.org |
Table 3: Typical Parameters and Outputs of MD Simulations for Biomolecular Complexes
| Parameter/Output | Description | Relevance to this compound | Source |
|---|---|---|---|
| Force Field | A set of parameters used to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS are common for biomolecules. | mdpi.comresearchgate.net |
| Simulation Time | The duration of the simulation. | Ranges from nanoseconds (ns) to microseconds (μs) to capture relevant motions. | rsc.orgacs.org |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between simulation snapshots. | Assesses the structural stability of the this compound complex. | rsc.org |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between donor and acceptor atoms. | Reveals key interactions that stabilize the complex. | acs.org |
| Binding Free Energy | Calculation of the energy associated with the binding process. | Methods like MM/GBSA or MM/PBSA estimate the binding affinity. | researchgate.netacs.org |
Computational models are essential for understanding the systems-level impact of glucose and cysteine on cellular redox homeostasis. capes.gov.br These models integrate numerous metabolic and signaling pathways into a quantitative framework to simulate the dynamics of the cellular redox network. embopress.org The core of these networks often involves the interplay between reactive oxygen species (ROS) and antioxidants, primarily reduced glutathione (B108866) (GSH), for which cysteine is a rate-limiting precursor. embopress.orgresearchgate.net
These models parameterize extracellular nutrient concentrations, including glucose and cystine (the oxidized dimer of cysteine), to simulate how their availability affects the intracellular redox state. capes.gov.brembopress.org By solving a system of differential equations that describe the reactions in the network, these models can predict the dynamic concentrations of key redox metabolites like NADPH, GSH, and ROS under various conditions, such as glucose deprivation. embopress.org Such simulations have revealed that the redox system can exhibit complex behaviors like bistability, where ROS levels can switch between low and high states in an all-or-none fashion in response to changes in glucose levels. embopress.org These models serve as powerful tools to pinpoint critical regulatory steps in maintaining redox balance and to understand how nutrient availability governs cellular fate. capes.gov.brembopress.org
Table 4: Components of a Computational Redox Network Model
| Component | Description | Role in the Network | Source |
|---|---|---|---|
| Inputs | External factors that can be varied. | Extracellular concentrations of Glucose, Cystine, Glutamine. | embopress.org |
| Core Metabolites | Key molecules whose concentrations are tracked. | Reduced Glutathione (GSH), NADPH, Reactive Oxygen Species (ROS). | embopress.org |
| Pathways | Interconnected series of biochemical reactions. | Pentose Phosphate Pathway (produces NADPH), Glutathione Synthesis (uses cysteine), ROS generation and scavenging. | embopress.orgplos.org |
| Outputs | Predicted outcomes of the simulation. | Steady-state concentrations and dynamic changes of redox metabolites. | embopress.org |
| Systems-Level Property | Emergent behavior of the network as a whole. | Bistability, Ultrasensitivity, Hysteresis in the ROS response to glucose perturbation. | capes.gov.brembopress.org |
Quantifying the strength and nature of the interaction between glucose and cysteine is fundamental to understanding the stability of their adduct. Computational chemistry provides several methods to calculate the binding energy of such complexes.
DFT calculations can be used to determine the binding energies of optimized structures. For example, in related systems involving glucose and cysteine complexed with an antimony oxide cluster, binding energies were calculated to be in the range of 18–24 kcal/mol. biorxiv.org These calculations provide a static picture of the interaction energy in a minimized energy state.
Table 5: Computational Binding Energy Data for this compound and Related Systems
| Method | System | Calculated Binding Energy | Key Interactions | Source |
|---|---|---|---|---|
| DFT | Glucose-antimony-cysteine | 18 - 24 kcal/mol | New O-H and N-H bonds from the amine group. | biorxiv.org |
| DFT | Glucose added to a trypanothione-antimony complex | Lower by 2.50/1.50 kcal/mol (gas/solvated) | Reveals an endothermic process. | biorxiv.org |
| MM/GBSA | Glucose-binding proteins | Docking scores up to -7.70 kcal/mol. | Hydrogen bonds and binding cavity shape are critical. | researchgate.net |
| MD H-Bond Analysis | Insulin-Protamine Complex | The number of hydrogen bonds correlates with complex stability. | H-bonds between donor and acceptor atoms within a 3.5 Å cutoff. | acs.org |
Derivatives and Analogues of Glucose Cysteine in Research
Synthesis and Characterization of Novel Glucose-Cysteine Conjugates
The synthesis of novel conjugates involving glucose and cysteine building blocks is a significant area of chemical research. These synthetic endeavors aim to create molecules with specific properties, often by linking the sugar and the amino acid through various chemical bonds. The methods employed are diverse, reflecting the intended application of the final conjugate.
One common approach involves the acylation of an amino acid, such as cysteine, with a modified glucose derivative. For instance, novel benzimidazole (B57391) conjugates incorporating cysteine have been synthesized through dicyclohexylcarbodiimide (B1669883) (DCC) mediated reactions, which facilitate the formation of an amide bond under mild conditions while preserving the original chirality. eurekaselect.com Another strategy is reductive amination, which has been used to create conjugates like hydroxypropyl cellulose-cysteamine. researchgate.net This process involves the oxidation of the glucose rings within the cellulose (B213188) polymer to create aldehyde groups, which then react with the amine group of cysteamine, followed by reduction to form a stable secondary amine linkage. researchgate.net
The characterization of these newly synthesized conjugates is crucial to confirm their structure, purity, and properties. A suite of analytical techniques is typically employed.
Spectroscopic Methods: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is used to elucidate the detailed molecular structure and confirm the successful conjugation by identifying chemical shifts corresponding to the newly formed bonds and the constituent moieties. eurekaselect.comchapman.edu Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify functional groups, such as the amide bonds in peptide conjugates. eurekaselect.com
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the final product, providing definitive evidence of the conjugate's formation. chapman.edu
Chromatographic Techniques: Size-Exclusion Chromatography (SEC) is often used to determine the purity of polymeric conjugates and to separate the conjugate from unreacted starting materials. chapman.edu
The table below summarizes various synthetic approaches and the corresponding characterization methods used for novel conjugates involving glucose or cysteine moieties.
| Conjugate Type | Synthetic Method | Key Characterization Techniques | Reference |
|---|---|---|---|
| Benzimidazole-Cysteine Conjugates | DCC Mediated Acylation | ¹H-NMR, ¹³C-NMR, FT-IR, Elemental Analysis | eurekaselect.com |
| Hydroxypropyl Cellulose-Cysteamine Conjugates | Reductive Amination | FT-IR, Differential Scanning Calorimetry (DSC) | researchgate.net |
| Dextran-Methylprednisolone Conjugates (with peptide linkers) | Formation of Succinate Ester followed by conjugation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, SEC | chapman.edu |
| Fluorescent Deoxynojirimycin (DNJ) Conjugates | Multi-step organic synthesis | NMR, Mass Spectrometry, Molecular Docking Simulation | nih.gov |
Reactivity Profiles of Chemically Modified this compound Structures
The thiol group of cysteine is one of the most nucleophilic functional groups in proteins and related compounds, readily forming a thiolate anion (RS⁻) under physiological conditions. core.ac.uknih.gov This high nucleophilicity dictates its reactivity towards electrophiles. core.ac.uk When glucose is conjugated to cysteine, the bulky sugar moiety can introduce steric hindrance, potentially modulating the accessibility and reactivity of the thiol group.
The reactivity of cysteine residues is highly sensitive to their local microenvironment and oxidation state. rsc.org Modifications can either block the thiol group or change its redox potential. For example, methylglyoxal (B44143), a reactive byproduct of glucose metabolism, can react with cysteine to form reversible hemithioacetals or stable mercaptomethylimidazole adducts, thereby altering the cysteine's ability to participate in other reactions. acs.org The formation of such adducts can be monitored using competitive reactivity profiling with probes like iodoacetamide-alkyne, which covalently labels free, reactive cysteines. acs.org
The type of oxidant present also influences the reaction pathway. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can oxidize the cysteine thiol to various states, including sulfenic acid (RSOH), sulfinic acid (RSO₂H), and sulfonic acid (RSO₃H), or lead to S-nitrosylation. nih.govrsc.org Each of these oxidation states exhibits a distinct reactivity profile. For instance, the formation of sulfenic acid is often a reversible modification that plays a role in redox signaling, whereas further oxidation to sulfinic and sulfonic acids is generally considered irreversible. rsc.org The conjugation with glucose can influence the susceptibility of the cysteine thiol to these oxidative modifications.
The following table details different types of chemical modifications on cysteine and their general impact on its reactivity.
| Modification Type | Description | Impact on Cysteine Reactivity | Reference |
|---|---|---|---|
| Alkylation | Covalent attachment of an alkyl group to the thiol. | Blocks the thiol group, preventing it from acting as a nucleophile or forming disulfide bonds. | acs.org |
| Oxidation (Sulfenic Acid) | Formation of RSOH by reaction with oxidants like H₂O₂. | Creates a reactive intermediate that can form disulfide bonds or be further oxidized. Can switch on alternative protein functions. | nih.govrsc.org |
| Disulfide Bond Formation | Oxidative coupling of two thiol groups to form an R-S-S-R' linkage. | Reversibly links cysteine residues, important for protein structure and regulation. | nih.gov |
| S-Nitrosylation | Reaction with reactive nitrogen species to form an S-nitroso (RSNO) group. | A key regulatory modification in cell signaling. The modification is labile. | rsc.org |
| Hemithioacetal Formation | Reaction of the thiol with an aldehyde (e.g., methylglyoxal). | A reversible modification that masks the thiol group's reactivity. | acs.org |
Application of Isotopic Labeling in Derivative Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate and reaction pathways of molecules. In the context of this compound derivatives, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are incorporated into the glucose or cysteine molecules. thermofisher.compnas.org These "heavy" labeled compounds are chemically identical to their natural counterparts but can be distinguished by mass spectrometry (MS). thermofisher.com
A primary application is in elucidating the formation pathways of compounds generated from the Maillard reaction between glucose and cysteine. By using ¹³C-labeled glucose ([¹³C₆]glucose), researchers can track which carbon atoms in the final products, such as aroma compounds, originated from the sugar. mdpi.com Analysis of the mass spectra of the products reveals the extent to which the glucose skeleton was incorporated intact or fragmented during the reaction. mdpi.com This method provides crucial insights into complex reaction mechanisms.
Another significant application is in quantitative proteomics and metabolomics.
Glycation Isotopic Labeling (GIL): This method uses [¹³C₆]glucose to label proteins in vitro under physiological conditions. nih.gov By comparing the MS signals from peptides modified with natural ¹²C-glucose (from in vivo glycation) and those labeled with ¹³C-glucose, researchers can quantify the extent of glycation at specific sites on proteins. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While typically used for proteins, the principle can be applied to study amino acid metabolism. Cells are grown in media containing "heavy" labeled amino acids (e.g., ¹³C-labeled cysteine). thermofisher.comnih.gov This allows for the relative quantification of proteins and their modifications between different experimental conditions. thermofisher.com
These labeling strategies offer a dynamic view of molecular interactions and transformations that cannot be obtained through analysis of unlabeled compounds alone.
The table below outlines common isotopic labeling strategies and their applications in the study of glucose and cysteine-containing systems.
| Labeling Strategy | Isotope Used | Principle | Primary Application | Reference |
|---|---|---|---|---|
| Substrate Labeling | ¹³C (in glucose) | A ¹³C-labeled substrate is added to a reaction or cell culture, and the label is tracked into metabolic products via mass spectrometry. | Elucidating reaction pathways (e.g., Maillard reaction) and tracing carbon sources for by-products. | pnas.orgmdpi.com |
| Glycation Isotopic Labeling (GIL) | ¹³C (in glucose) | Differential labeling of proteins with [¹²C₆]glucose and [¹³C₆]glucose to create isotopic pairs for MS-based quantification. | Relative quantification of protein glycation at specific amino acid sites. | nih.gov |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | ¹³C, ¹⁵N (in amino acids) | Metabolic incorporation of "heavy" amino acids into all newly synthesized proteins for quantitative proteomics. | Measuring differences in relative protein expression and post-translational modifications. | thermofisher.comnih.gov |
| Isotopic Detection of Aminosugars With Glutamine (IDAWG) | ¹⁵N (in glutamine) | Metabolic labeling of aminosugars (e.g., GlcNAc) using the amide-¹⁵N from glutamine as the sole nitrogen source. | Quantitative glycomics to study N-linked and O-linked glycans. | nih.gov |
Future Research Directions and Unanswered Questions
Elucidation of Complex Reaction Networks Involving Glucose-Cysteine
The Maillard reaction, a non-enzymatic browning process, is a primary pathway for the formation of this compound adducts. frontiersin.orgnih.gov This reaction begins with the condensation of a reducing sugar like glucose with an amino acid, in this case, cysteine, to form a Schiff base. nih.gov This unstable intermediate then rearranges to form a more stable Amadori product, a key intermediate in the formation of numerous flavor and color compounds in food. frontiersin.orgnih.govgoogle.com
However, the reaction cascade extends far beyond the initial Amadori product. Degradation of these products gives rise to highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal (B44143), and 3-deoxyglucosone. frontiersin.org These can further react to produce advanced glycation end products (AGEs), volatile compounds, and brown pigments known as melanoidins. frontiersin.org The reaction between arginine and cysteine with glucose can lead to the formation of 8-hydroxy-5-methyldihydrothiazolo (3,2 alpha) pyridinium-3-carboxylate, also known as Maillard reaction product X (MRX). sandiego.edu
The complexity of these reaction networks is immense, with numerous competing and parallel pathways. isnff-jfb.com For instance, cysteine can also form relatively stable 2-glycosylthiazolidine-4-carboxylic acids, a reaction that competes with the formation of Amadori compounds. google.com The presence of other compounds, such as lipids and other amino acids, can significantly influence the reaction pathways and the final product profile. researchgate.netresearchgate.net Future research will need to employ sophisticated modeling and experimental designs to untangle these intricate networks and understand the factors that govern the formation of specific products.
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound and its myriad reaction products, often present at trace levels, present a significant analytical challenge. A variety of methods have been employed, each with its own advantages and limitations. These include chromatography, chemiluminescence, spectrofluorimetry, spectrophotometry, and colorimetry. rsc.org
Currently, liquid chromatography-mass spectrometry (LC-MS/MS) stands as a powerful tool for the comprehensive and quantitative analysis of these compounds. nih.govmdpi.com Techniques combining gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are particularly useful for identifying key odorants formed in Maillard reactions involving glucose and cysteine. isnff-jfb.comsciopen.com Electrochemical methods, such as voltammetry and amperometry, also offer sensitive and selective detection of cysteine and its derivatives. rsc.orgresearchgate.net
Future advancements in analytical technology will be crucial for pushing the boundaries of detection and for analyzing complex biological and food matrices. The development of methods with even lower limits of detection and higher throughput will be essential for trace analysis. researchgate.netunivie.ac.at Furthermore, refining sample preparation techniques to prevent the oxidation and degradation of labile species like thiols is critical for accurate quantification. nih.gov
Exploration of this compound Analogues in Specific Mechanistic Studies
The synthesis and use of this compound analogues are invaluable for dissecting specific reaction mechanisms and biological functions. By modifying the structure of glucose or cysteine, researchers can probe the importance of specific functional groups and stereochemistry in the reaction pathways. For example, isotope labeling studies, such as using [13C6] glucose, have been instrumental in elucidating the formation pathways of specific flavor compounds like 2-acetylfuran (B1664036) and 2,5-dimethyl-4-hydroxy-3[2H]-furanone. researchgate.net
The synthesis of glycosyl disulfides, which are analogues of the initial this compound adducts, has attracted significant attention. rsc.org These compounds can be used as glycomimetics to study lectin binding and enzymatic processes. rsc.org The development of chemo-enzymatic methods allows for the synthesis of lipid-linked oligosaccharide (LLO) analogues, which are crucial for studying the process of N-glycosylation. oup.com
Future research will likely focus on creating a wider array of this compound analogues to investigate specific aspects of the Maillard reaction and other biological pathways. These analogues could be designed to trap reactive intermediates, block specific reaction steps, or act as probes to identify interacting partners. Such studies will provide a more granular understanding of the structure-activity relationships governing the chemistry of this compound.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Pathways
A holistic understanding of the role of this compound in biological systems requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govspandidos-publications.com This systems-level approach allows researchers to connect changes in gene expression and protein levels with alterations in metabolic pathways involving glucose and cysteine.
Multi-omics studies have already provided valuable insights. For instance, integrated proteomics and metabolomics have revealed how cysteine feed concentrations impact cellular energy metabolism and monoclonal antibody production in CHO cells. nih.govresearchgate.net These studies have mapped key events resulting from cysteine limitation, including increased endoplasmic reticulum stress and oxidative stress. nih.gov In other contexts, multi-omics has been used to understand flavor precursor changes during coffee cherry ripening and to investigate the metabolic alterations in various diseases. mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com
The future of this compound research lies in the continued and more sophisticated integration of multi-omics data. By combining different omics datasets, researchers can construct comprehensive models of the cellular networks influenced by this compound. This will enable the identification of key regulatory nodes, biomarkers for various conditions, and potential targets for therapeutic or industrial intervention. nih.govspandidos-publications.com
Q & A
Q. How might this compound’s stability compared to GSH-glucose influence its utility as a biomarker for chronic metabolic disorders?
- Answer : this compound’s longer half-life in urine (vs. GSH-glucose) makes it a robust biomarker. Validate in cohort studies with matched urine and serum samples. Compare area-under-curve (AUC) values from ROC analyses to assess diagnostic power against existing markers (e.g., advanced glycation end-products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
